![molecular formula C9H15N3O2 B14628499 N-Methyl-N'-[5-(2-methylpropyl)-1,2-oxazol-3-yl]urea CAS No. 55808-01-0](/img/structure/B14628499.png)
N-Methyl-N'-[5-(2-methylpropyl)-1,2-oxazol-3-yl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-N’-[5-(2-methylpropyl)-1,2-oxazol-3-yl]urea is an organic compound that belongs to the class of ureas It features a unique structure with an oxazole ring substituted with a 2-methylpropyl group and a urea moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N’-[5-(2-methylpropyl)-1,2-oxazol-3-yl]urea typically involves multistep organic reactions. One common method includes:
Friedel-Crafts Acylation: This step involves the acylation of an aromatic compound using an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Reduction: The acyl group is then reduced to an alkane using a reducing agent such as zinc amalgam in hydrochloric acid (Clemmensen reduction).
Nitration: The final step involves the nitration of the compound to introduce the nitro group.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-Methyl-N’-[5-(2-methylpropyl)-1,2-oxazol-3-yl]urea can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions involve the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions where a nucleophile replaces a leaving group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Applications De Recherche Scientifique
N-Methyl-N’-[5-(2-methylpropyl)-1,2-oxazol-3-yl]urea has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: This compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of polymers, agrochemicals, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-Methyl-N’-[5-(2-methylpropyl)-1,2-oxazol-3-yl]urea involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, while the urea moiety can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Methyl-2-pyrrolidone: A dipolar aprotic solvent used in various chemical reactions.
N-Methyl-1-propanamine: A secondary amine with similar structural features.
Uniqueness
N-Methyl-N’-[5-(2-methylpropyl)-1,2-oxazol-3-yl]urea is unique due to its specific substitution pattern on the oxazole ring and the presence of both urea and oxazole functionalities. This combination of features imparts distinct chemical and biological properties, making it valuable for specialized applications.
Propriétés
Numéro CAS |
55808-01-0 |
|---|---|
Formule moléculaire |
C9H15N3O2 |
Poids moléculaire |
197.23 g/mol |
Nom IUPAC |
1-methyl-3-[5-(2-methylpropyl)-1,2-oxazol-3-yl]urea |
InChI |
InChI=1S/C9H15N3O2/c1-6(2)4-7-5-8(12-14-7)11-9(13)10-3/h5-6H,4H2,1-3H3,(H2,10,11,12,13) |
Clé InChI |
OEBFXLBMLIOPSL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC1=CC(=NO1)NC(=O)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


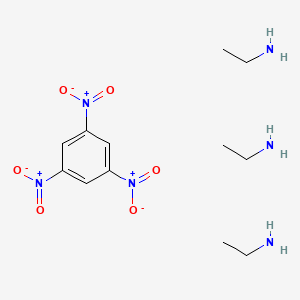
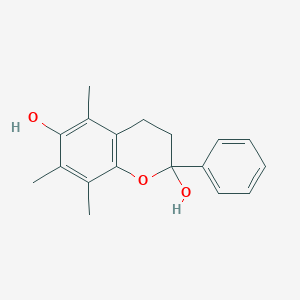

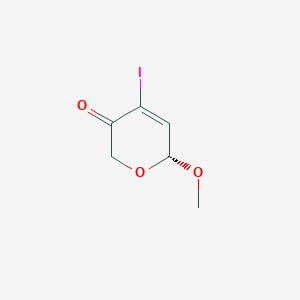
![6-[Amino(2-hydroxyphenyl)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14628453.png)
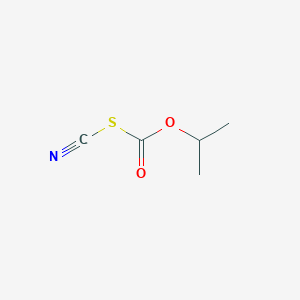

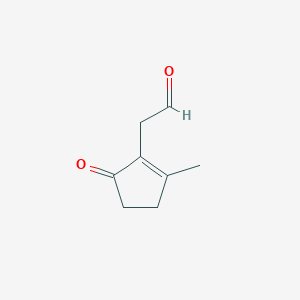
![2,7-Naphthalenedisulfonic acid, 4-amino-3-[[4-[[[4-[(8-amino-1-hydroxy-5-sulfo-2-naphthalenyl)azo]phenyl]amino]carbonyl]phenyl]azo]-5-hydroxy-6-(phenylazo)-](/img/structure/B14628471.png)
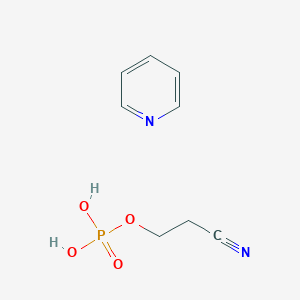
![1,6-Dimethyl-7-azabicyclo[4.1.0]heptane](/img/structure/B14628482.png)
![7-Pentylbicyclo[3.2.0]hept-6-EN-2-one](/img/structure/B14628487.png)
![1-({4-[(4-Methylphenyl)methoxy]phenyl}methyl)-1H-imidazole](/img/structure/B14628488.png)

